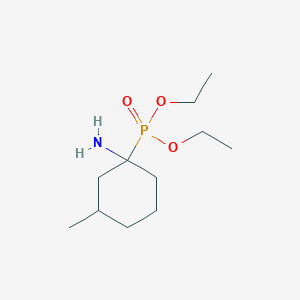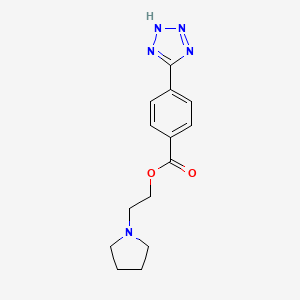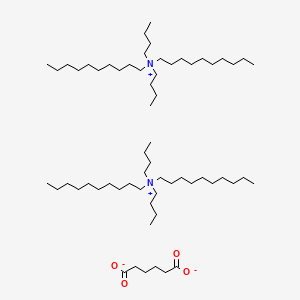
(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the reaction of a suitable precursor with a sulfonyl azide under specific conditions. One common method is the cyclization of a β-amino alcohol with a sulfonyl azide in the presence of a base. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Azides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can be used as a building block for more complex molecules. Its strained ring structure makes it a useful intermediate in the synthesis of various heterocycles.
Biology
The compound may be explored for its potential biological activity. Aziridines are known for their ability to alkylate DNA, which can be useful in the development of anticancer agents.
Medicine
In medicinal chemistry, derivatives of aziridines are investigated for their potential as therapeutic agents. The presence of the nitro and sulfonyl groups in this compound may enhance its pharmacological properties.
Industry
In the materials science industry, aziridines are used in the production of polymers and coatings. The unique reactivity of this compound can be harnessed to create specialized materials with desired properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as DNA and proteins. The nitro and sulfonyl groups may also play a role in its biological activity by influencing its electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Phenyl-1-(4-nitrobenzene-1-sulfonyl)aziridine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(2S)-2-(3-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
(2S)-2-(3-Bromophenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
The presence of both the bromine and nitro groups in (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine makes it unique compared to other aziridines. These substituents can significantly influence its reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832118-00-0 |
|---|---|
Molekularformel |
C14H11BrN2O4S |
Molekulargewicht |
383.22 g/mol |
IUPAC-Name |
(2S)-2-(3-bromophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11BrN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
InChI-Schlüssel |
YMAXBKPNVZJBEF-IURRXHLWSA-N |
Isomerische SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br |
Kanonische SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


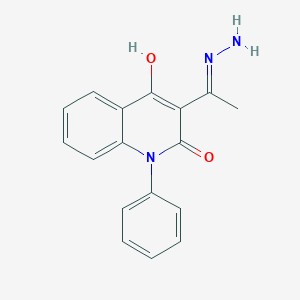
![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)

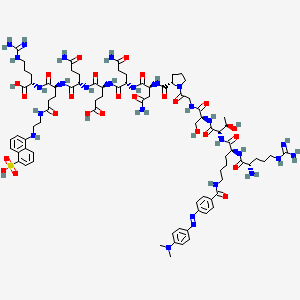
![Ytterbium, bis[tris(trimethylsilyl)methyl]-](/img/structure/B12534035.png)
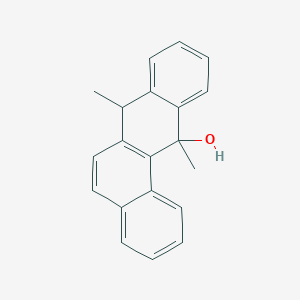
![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
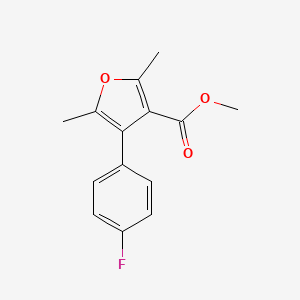
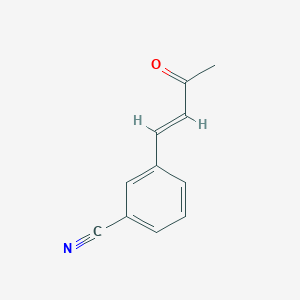

![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
